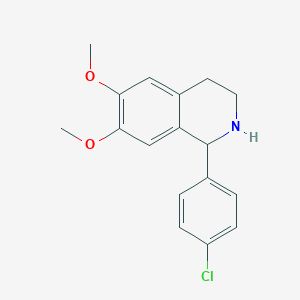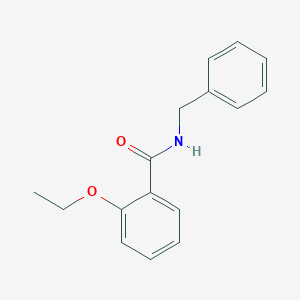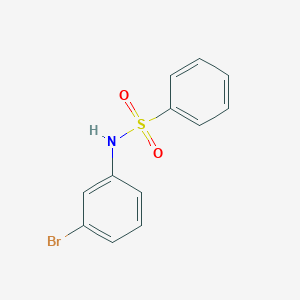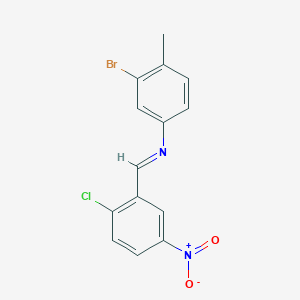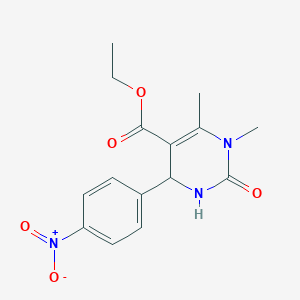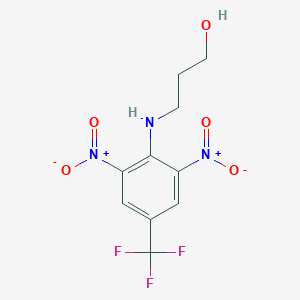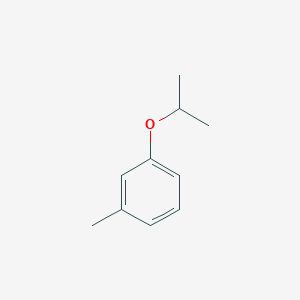
1-Methyl-3-(propan-2-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . This compound is used extensively in scientific research and finds applications in diverse fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(propan-2-yloxy)benzene consists of a benzene ring with a methyl group (CH3) and a propan-2-yloxy group (CH(CH3)CH2O-) attached to it . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1-Methyl-3-(propan-2-yloxy)benzene has a predicted density of 0.9310 g/cm3 and a predicted boiling point of 196.5 °C . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research by Jan et al. (2013) on a related compound, 3-(prop-2-yn-1-yloxy)phthalonitrile, involved studying the molecular structure, focusing on the coplanarity of atoms and interactions within the crystal structure. This research can provide insights into the structural aspects of 1-Methyl-3-(propan-2-yloxy)benzene, which may have implications for its properties and applications in scientific research (Jan et al., 2013).Spectroscopic Studies and Molecular Aggregation Matwijczuk et al. (2016) conducted spectroscopic studies on compounds similar to 1-Methyl-3-(propan-2-yloxy)benzene. They analyzed how different solvents affect molecular aggregation, which could be relevant for understanding the behavior of 1-Methyl-3-(propan-2-yloxy)benzene in various environments (Matwijczuk et al., 2016).
Computational Studies and Crystal Structures
Nycz et al. (2011) performed X-ray structures and computational studies on cathinones, providing valuable data on the geometry and electronic properties of similar molecular structures. This research could help in the computational modeling and understanding of 1-Methyl-3-(propan-2-yloxy)benzene (Nycz et al., 2011).Synthesis and Biological Evaluation A study by Batool et al. (2014) on the synthesis of (prop-2-ynyloxy)benzene derivatives, including biological evaluations such as antibacterial and antiurease activities, highlights potential applications in biomedicine for compounds structurally similar to 1-Methyl-3-(propan-2-yloxy)benzene (Batool et al., 2014).
Catalysis in Organic Synthesis
Alvarez et al. (2007) explored the use of vanadium complexes in the catalytic oxidation of isosafrol, an intermediate in drug synthesis. This could indicate potential catalytic applications for 1-Methyl-3-(propan-2-yloxy)benzene in similar chemical reactions (Alvarez et al., 2007).Electrochemical Properties and Applications
Research by Sakamoto et al. (2003) on the electrochemical properties of benzene derivatives with ferrocenyl groups can provide insights into the electrochemical behavior of 1-Methyl-3-(propan-2-yloxy)benzene, potentially leading to applications in electronic devices or sensors (Sakamoto et al., 2003).Chemical Synthesis and Optimization A study by Dong et al. (2017) on alkoxycarbonylation of alkenes, utilizing advanced catalyst systems, may provide a framework for understanding how 1-Methyl-3-(propan-2-yloxy)benzene could be synthesized or used in similar reactions (Dong et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLKLSRFTPNXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499020 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(propan-2-yloxy)benzene | |
CAS RN |
19177-04-9 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


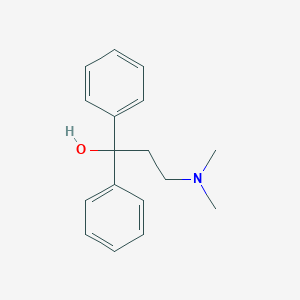
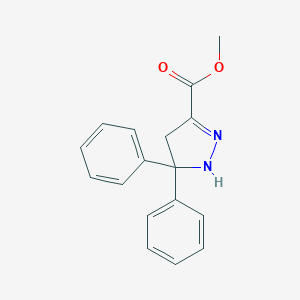
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
